2-ethoxyethyl 4-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate
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Overview
Description
2-ethoxyethyl 4-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate is an organic compound that belongs to the class of chalcones. Chalcones are known for their wide range of pharmacological properties, including antioxidant, antibacterial, and anticancer activities
Preparation Methods
The synthesis of 2-ethoxyethyl 4-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate typically involves a two-step reaction. The first step is the synthesis of an amine chalcone by reacting 4′-aminoacetophenone with 3,4-dimethoxybenzaldehyde using a 40% NaOH solution as a catalyst in ethanol . The second step involves the amidation of the formed chalcone with succinic anhydride in ethanol using pyridine as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ethoxyethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
2-ethoxyethyl 4-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its anticancer and neuroprotective effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antibacterial properties are linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The anticancer effects are believed to be due to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-ethoxyethyl 4-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate include other chalcones and their derivatives, such as:
- 2-ethoxyethyl 4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate
- 4-({4-[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid These compounds share similar structural features and pharmacological properties but differ in their specific substituents and functional groups, which can influence their activity and applications.
Properties
Molecular Formula |
C22H25NO6 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-ethoxyethyl 4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C22H25NO6/c1-4-28-13-14-29-22(25)17-7-9-18(10-8-17)23-21(24)12-6-16-5-11-19(26-2)20(15-16)27-3/h5-12,15H,4,13-14H2,1-3H3,(H,23,24)/b12-6+ |
InChI Key |
NKWUJQMJWBNMJV-WUXMJOGZSA-N |
Isomeric SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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